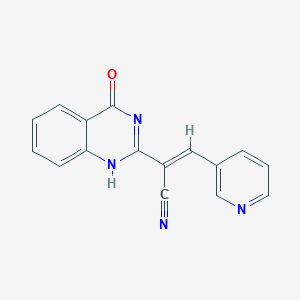
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile is a heterocyclic organic compound that features a quinazoline core fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the quinazoline-pyridine intermediate and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Products may include amine derivatives of the original compound.
Substitution: Products will vary depending on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study cellular processes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl group instead of a pyridine ring.
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-3-ylprop-2-enenitrile: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile is unique due to the presence of both quinazoline and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these two heterocyclic systems can result in enhanced binding affinity and selectivity for specific biological targets, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c17-9-12(8-11-4-3-7-18-10-11)15-19-14-6-2-1-5-13(14)16(21)20-15/h1-8,10H,(H,19,20,21)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMPPBBWDPVSFG-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CN=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B7727430.png)









